dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine
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Overview
Description
dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
The synthesis of dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and boron reagents, which facilitate the formation of the desired pyrazine compound .
Chemical Reactions Analysis
dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of amines .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, it has shown promise as an antimicrobial, anti-inflammatory, and antitumor agent. Additionally, it is used in the development of new pharmaceuticals and as a research tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and tumorigenic processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine can be compared to other similar compounds within the pyrazine family. Similar compounds include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which also exhibit diverse biological activities . this compound is unique due to its specific functional groups and the resulting biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-6-8-17-7-3-10(15-17)11-9-12-4-5-13-11/h3-5,7,9,14H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBLLDVHOYMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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